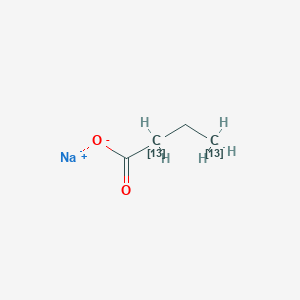
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Übersicht
Beschreibung
“2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is a heterocyclic compound . It is a solid substance with the molecular formula C10H8N2O2 .
Molecular Structure Analysis
The molecular weight of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is 188.18 . The compound’s structure includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,4-Oxadiazole derivatives have received considerable attention in the field of drug discovery due to their unique bioisosteric properties and a wide spectrum of biological activities . They are a perfect framework for novel drug development .
Pharmaceuticals
Compounds with the 1,2,4-oxadiazole heterocyclic ring have been used in the pharmaceutical industry . For example, 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole showed high affinity and selectivity to σ1 receptor with Ki values of 0.28 nM .
Materials Chemistry
1,2,4-Oxadiazoles are used in materials chemistry due to their electron-withdrawing properties . They can increase the quantum yield of fluorescence and improve the stability of the molecule .
Synthetic Organic Chemistry
1,2,4-Oxadiazoles serve as a convenient precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages . These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .
Preparation of Specific Organic Compounds
1,2,4-Oxadiazolium salts, derived from 1,2,4-oxadiazoles, have been used in the preparation of specific organic compounds . They offer advantages in different synthetic strategies .
Antiviral Activity
Some derivatives of 1,2,4-oxadiazoles have shown antiviral activity. For example, a functional group introduced to honokiol resulted in an IC50 value of 29.23 µM against entry of SARS-CoV-2 spike pseudotyped virus into host cells .
Synthesis of Diverse Anilines
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been used in the treatment of diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .
Development of Energetic Materials
1,2,4-Oxadiazoles have been utilized for the development of energetic materials . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Fluorescent Dyes and OLEDs
1,2,4-Oxadiazoles have been used in the development of fluorescent dyes and OLEDs . They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .
Sensors
1,2,4-Oxadiazoles have been used in the development of sensors . They offer advantages in different synthetic strategies .
Insecticides
1,2,4-Oxadiazoles have been used as insecticides . They have shown significant antibacterial potential against the E. faecalis strain .
Safety And Hazards
Zukünftige Richtungen
The 1,2,4-oxadiazole scaffold, which is present in “2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde”, has been the focus of various studies due to its potential therapeutic applications . Future research could explore the biological activity of this compound and its derivatives, potentially leading to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQLUUWDLSUKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640217 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
CAS RN |
879896-54-5 | |
| Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B1629333.png)



![8-(Benzyloxy)-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1629342.png)

